3-(2-Methoxyethyl)aniline

Description

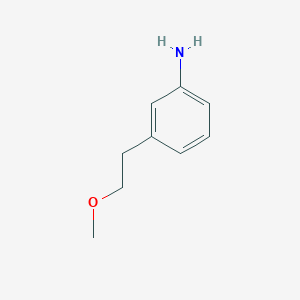

3-(2-Methoxyethyl)aniline is an aromatic amine derivative characterized by a methoxyethyl group (-OCH₂CH₂-) attached to the meta position (C3) of an aniline (benzene ring with an -NH₂ group). While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis principles can be inferred from related compounds. The molecular formula is deduced as C₉H₁₃NO₂ (molecular weight ≈ 167.21 g/mol). Such compounds are typically intermediates in organic synthesis, pharmaceuticals, and agrochemicals, leveraging the reactivity of the aniline group and the ether-linked side chain for further functionalization .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(2-methoxyethyl)aniline |

InChI |

InChI=1S/C9H13NO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3 |

InChI Key |

GQFRUIZUDUBMLG-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC(=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)aniline typically involves the reaction of aniline with 2-methoxyethanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with 2-methoxyethanol under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: this compound is used in the production of stabilizers for nitrocellulose-based propellants and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(2-Methoxyethyl)aniline, highlighting substituent variations, synthesis routes, and applications:

Key Research Findings and Comparative Analysis

Substituent Effects on Reactivity and Physicochemical Properties

- Electron-Donating Effects : The methoxyethyl group (-OCH₂CH₂-) in this compound enhances electron density at the aromatic ring, increasing susceptibility to electrophilic substitution compared to halogenated analogs like 2-Chloro-N-(methoxymethyl)aniline .

- Solubility: Ether-linked side chains (e.g., methoxyethoxy in and ) improve solubility in polar aprotic solvents (DMF, DMSO) compared to nonpolar substituents .

- Thermal Stability: Bulky groups (e.g., oxadiazole-phenoxyphenyl in ) reduce volatility but may lower melting points due to disrupted crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.